molecular formula C12H9F3N2O2S2 B14226765 N-(3-phenylsulfanyl-4-pyridinyl)trifluoromethanesulfonamide CAS No. 509076-59-9

N-(3-phenylsulfanyl-4-pyridinyl)trifluoromethanesulfonamide

Cat. No.: B14226765
CAS No.: 509076-59-9
M. Wt: 334.3 g/mol
InChI Key: ALOKHRRVYXMQQV-UHFFFAOYSA-N
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Description

N-(3-phenylsulfanyl-4-pyridinyl)trifluoromethanesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a trifluoromethanesulfonyl group attached to a pyridine ring, which is further substituted with a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylsulfanyl-4-pyridinyl)trifluoromethanesulfonamide typically involves a multi-step process. One common method starts with the condensation of 3-bromo-4-nitropyridine N-oxide with appropriately substituted thiophenols. This is followed by the reduction of the nitro moiety to form the corresponding aminopyridine. Finally, the aminopyridine is condensed with trifluoromethanesulfonyl chloride to yield the desired sulfonamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylsulfanyl-4-pyridinyl)trifluoromethanesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The trifluoromethanesulfonyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The pyridine ring can undergo coupling reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

    Coupling Reactions: Palladium-catalyzed coupling reactions are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted sulfonamides.

    Coupling Reactions: Coupled products with electrophiles.

Scientific Research Applications

N-(3-phenylsulfanyl-4-pyridinyl)trifluoromethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-phenylsulfanyl-4-pyridinyl)trifluoromethanesulfonamide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The trifluoromethanesulfonyl group enhances the compound’s binding affinity and selectivity for COX-2 over COX-1.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-phenylsulfanyl-4-pyridinyl)trifluoromethanesulfonamide is unique due to the presence of both a phenylsulfanyl group and a trifluoromethanesulfonyl group, which confer distinct chemical properties and reactivity. Its potential as a COX-2 selective inhibitor also sets it apart from other similar compounds.

Properties

CAS No.

509076-59-9

Molecular Formula

C12H9F3N2O2S2

Molecular Weight

334.3 g/mol

IUPAC Name

1,1,1-trifluoro-N-(3-phenylsulfanylpyridin-4-yl)methanesulfonamide

InChI

InChI=1S/C12H9F3N2O2S2/c13-12(14,15)21(18,19)17-10-6-7-16-8-11(10)20-9-4-2-1-3-5-9/h1-8H,(H,16,17)

InChI Key

ALOKHRRVYXMQQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CN=C2)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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